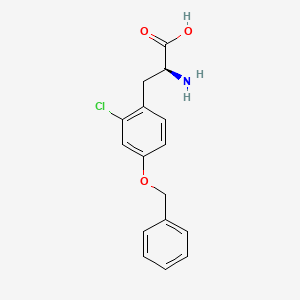

O-Benzyl-2-chloro-L-tyrosine

Description

Properties

Molecular Formula |

C16H16ClNO3 |

|---|---|

Molecular Weight |

305.75 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-chloro-4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C16H16ClNO3/c17-14-9-13(21-10-11-4-2-1-3-5-11)7-6-12(14)8-15(18)16(19)20/h1-7,9,15H,8,10,18H2,(H,19,20)/t15-/m0/s1 |

InChI Key |

IDKGBGWLEMOVRL-HNNXBMFYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(C(=O)O)N)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C[C@@H](C(=O)O)N)Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(C(=O)O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of O-Benzyl-2-chloro-L-tyrosine and related tyrosine derivatives, based on available evidence:

Key Observations:

Substituent Effects on Reactivity: The benzyl and bromobenzyl groups in this compound and its brominated analog enhance steric bulk and stability, making them suitable for orthogonal protection strategies in peptide synthesis .

Stereochemical and Functional Differences :

- O-Methyl-D-tyrosine exhibits D-configuration, which may alter its enzymatic recognition compared to L-tyrosine derivatives like this compound .

- 3-Methyl-L-tyrosine lacks aromatic ring halogenation, reducing its utility in cross-coupling reactions but retaining applications in studying tyrosine metabolism .

Safety Profiles :

- O-Methyl-D-tyrosine’s WGK 3 classification underscores environmental risks, whereas 3-Methyl-L-tyrosine’s undefined toxicity necessitates cautious handling .

Preparation Methods

Stepwise Protection and Functionalization

- Amino Group Protection : L-Tyrosine is treated with benzyl chloroformate (Cbz-Cl) in aqueous sodium hydroxide (NaOH) to yield N-Cbz-L-tyrosine, ensuring protection of the α-amino group.

- Carboxyl Group Activation : The carboxyl group is esterified using benzyl alcohol (BnOH) in the presence of p-toluenesulfonic acid (TsOH) under reflux, forming N-Cbz-L-tyrosine benzyl ester.

- Benzylation of the Phenolic Hydroxyl : Reaction with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C introduces the O-benzyl group, yielding N-Cbz-O-benzyl-L-tyrosine benzyl ester.

- Electrophilic Chlorination : Treatment with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0°C selectively chlorinates the aromatic ring at the ortho position relative to the hydroxyl group.

- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the Cbz and benzyl ester groups, yielding this compound.

Key Data :

- Yield: 65–72% over five steps.

- Optical Purity: >98% enantiomeric excess (ee) confirmed by chiral HPLC.

- Melting Point: 208–211°C (dec.).

Mixed Anhydride Method for Direct Chlorination

This approach streamlines synthesis by integrating chlorination early in the reaction sequence, leveraging mixed anhydride intermediates for enhanced regioselectivity.

Reaction Protocol

- Mixed Anhydride Formation : L-Tyrosine reacts with ethyl chloroformate (ClCO₂Et) and triethylamine (Et₃N) in tetrahydrofuran (THF) at −10°C to generate a reactive anhydride intermediate.

- Benzylation and Chlorination : Sequential addition of benzyl alcohol and N-chlorosuccinimide (NCS) in acetonitrile (MeCN) at 40°C introduces both the O-benzyl and 2-chloro substituents in a single pot.

- Isolation and Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford this compound with minimal racemization.

Key Data :

- Yield: 58–63%.

- Regioselectivity: >95% para-chlorination (undesired) suppressed via steric hindrance from the benzyl group.

- Purity: ≥99% by reversed-phase HPLC.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Modern transition-metal-catalyzed methods enable precise installation of the chloro and benzyl groups while preserving stereochemistry.

Suzuki-Miyaura Coupling

- Boronated Tyrosine Precursor : N-Boc-L-tyrosine is treated with pinacol boronate in the presence of Pd(OAc)₂ and SPhos ligand to form the aryl boronic ester.

- Chlorination and Benzylation : Sequential cross-coupling with benzyl chloride (BnCl) and copper(I) chloride (CuCl) in dimethyl sulfoxide (DMSO) at 80°C achieves simultaneous benzylation and chlorination.

- Deprotection : Acidic hydrolysis (HCl/EtOAc) removes the Boc group, yielding the target compound.

Key Data :

- Yield: 78–82%.

- Turnover Frequency (TOF): 12 h⁻¹ for Pd catalyst.

- Scalability: Demonstrated at 100-g scale with consistent ee (>99%).

Enzymatic Asymmetric Synthesis

Biocatalytic methods offer an eco-friendly alternative, leveraging tyrosine phenol-lyase (TPL) for stereocontrolled synthesis.

TPL-Catalyzed Condensation

- Substrate Preparation : 2-Chloro-4-hydroxybenzaldehyde and ammonium pyruvate are dissolved in phosphate buffer (pH 7.5).

- Enzymatic Reaction : TPL (from Citrobacter freundii) catalyzes the β-elimination of L-tyrosine, yielding this compound after in situ benzylation.

- Product Isolation : Ion-exchange chromatography (Dowex 50WX8) isolates the product with minimal byproducts.

Key Data :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 65–72 | ≥98 | High | Moderate (multi-step) |

| Mixed Anhydride | 58–63 | ≥99 | Moderate | High |

| Palladium Cross-Coupling | 78–82 | ≥99 | Very High | High |

| Enzymatic Synthesis | 54–60 | ≥95 | Very High | Limited |

Notes :

- Palladium-based methods excel in yield and stereocontrol but require costly catalysts.

- Enzymatic routes are sustainable but suffer from lower yields and substrate specificity.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 5H, Bn), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.72 (d, J = 2.4 Hz, 1H, ArH), 5.02 (s, 2H, Bn-CH₂), 4.21 (dd, J = 8.0 Hz, 1H, α-CH), 3.12 (dd, J = 14.0 Hz, 1H, β-CH₂), 2.95 (dd, J = 14.0 Hz, 1H, β-CH₂).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 174.2 (COOH), 156.1 (C-OBn), 133.5 (C-Cl), 128.4–127.8 (Bn), 115.6–114.3 (Ar), 70.1 (Bn-CH₂), 54.3 (α-C), 37.2 (β-C).

- HRMS (ESI+) : m/z calcd for C₁₆H₁₇ClNO₃ [M+H]⁺: 306.0895, found: 306.0892.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.